molecular formula C15H20N2O3 B5537257 6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone

6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone

Cat. No.: B5537257
M. Wt: 276.33 g/mol
InChI Key: KYRXOACPGZDERW-ZFWWWQNUSA-N
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Description

6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium alkoxide solutions, hydrogen sulfide, aldehydes, and alkylating agents. Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the use of 1,2-dibromoethane as an alkylating agent can lead to the formation of 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) .

Scientific Research Applications

6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may inhibit the activity of specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone is unique due to its specific structural features, including the presence of both a piperidinyl methanone group and a dihydroxy methyl group

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(20)5-6-17(9-13(15)18)14(19)11-7-10-3-2-4-12(10)16-8-11/h7-8,13,18,20H,2-6,9H2,1H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRXOACPGZDERW-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)C2=CC3=C(CCC3)N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=CC3=C(CCC3)N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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